Gosogliptin

Description

This compound has been used in trials studying the treatment of Renal Insufficiency, Chronic.

This compound is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 2 investigational indications.

Structure

3D Structure

Properties

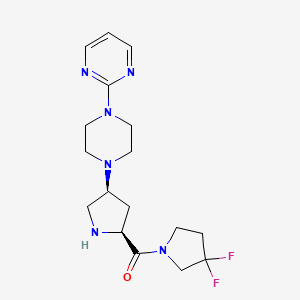

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWGXUTRTXFRF-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007213 |

Source

|

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869490-23-3 |

Source

|

| Record name | Gosogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gosogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gosogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gosogliptin's Mechanism of Action in Pancreatic Beta-Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the prevention of the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their insulinotropic effects on pancreatic beta-cells. This guide provides a detailed technical overview of the molecular mechanisms through which this compound modulates pancreatic beta-cell function, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: DPP-4 Inhibition

This compound is a competitive and reversible inhibitor of the serine protease DPP-4.[1] This enzyme is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[2] By inhibiting DPP-4, this compound increases the circulating half-life of active GLP-1 and GIP, leading to a potentiation of their physiological effects.[1]

Quantitative Data on DPP-4 Inhibition

The inhibitory potency of this compound against DPP-4 is a critical determinant of its efficacy. In vitro studies have demonstrated that this compound is a highly potent inhibitor of DPP-4.

| Parameter | Value | Reference |

| IC50 for DPP-4 Inhibition | 13 nM | [2] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Impact on Incretin Levels and Pancreatic Beta-Cell Function

The inhibition of DPP-4 by this compound leads to a significant increase in the levels of active GLP-1 and GIP. These incretin hormones then act on their respective G protein-coupled receptors (GLP-1R and GIPR) on the surface of pancreatic beta-cells to potentiate glucose-stimulated insulin secretion (GSIS).[2] This action is glucose-dependent, meaning that insulin secretion is stimulated only in the presence of elevated blood glucose levels, which minimizes the risk of hypoglycemia.[1]

Quantitative Data on Incretin Elevation and DPP-4 Inhibition

Preclinical studies have quantified the in vivo effects of this compound on DPP-4 activity and incretin levels.

| Parameter | Treatment Group | Result | Reference |

| Plasma DPP-4 Inhibition | This compound-treated rats | 70-80% inhibition | |

| Brain DPP-4 Inhibition | This compound-treated rats | 20-30% inhibition | |

| Plasma GLP-1 and GIP Levels | This compound-treated rats | Elevated | |

| Brain GLP-1 and GIP Levels | This compound-treated rats | Elevated |

Note: The above data is from a study in a rat model of Parkinson's disease and may not be directly transferable to a diabetes model, but it demonstrates the pharmacological effect of this compound on its target.

Intracellular Signaling Pathways in Pancreatic Beta-Cells

The binding of GLP-1 to its receptor on pancreatic beta-cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced insulin secretion, improved cell survival, and potentially increased beta-cell mass.

The GLP-1R/cAMP/PKA/Epac2 Pathway

The primary signaling pathway activated by GLP-1 in beta-cells is the Gαs-adenylyl cyclase-cAMP pathway.

Description of the Pathway:

-

DPP-4 Inhibition: this compound inhibits DPP-4, leading to increased levels of active GLP-1.

-

GLP-1 Receptor Activation: Active GLP-1 binds to the GLP-1 receptor (GLP-1R) on the beta-cell surface.

-

cAMP Production: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: Increased intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Potentiation of Insulin Exocytosis: Both PKA and Epac2 are involved in the mobilization and exocytosis of insulin-containing granules, leading to enhanced glucose-stimulated insulin secretion.

Involvement of ERK1/2 and CREB Signaling

In addition to the primary cAMP pathway, GLP-1 receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB).

Description of the Pathway:

-

ERK1/2 Activation: The cAMP/Epac pathway can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. Phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus and regulate gene expression.

-

CREB Activation: PKA can directly phosphorylate CREB (p-CREB), a key transcription factor.

-

Transcriptional Regulation: Both p-ERK1/2 and p-CREB can promote the transcription of genes involved in insulin biosynthesis, beta-cell proliferation (e.g., cyclins), and survival (e.g., Bcl-2).

Effects on Beta-Cell Mass and Survival

By activating these pro-survival and proliferative signaling pathways, the sustained elevation of GLP-1 levels by this compound is thought to contribute to the preservation of beta-cell mass. This is achieved through a dual mechanism of promoting beta-cell proliferation and inhibiting apoptosis. While direct quantitative in vitro data for this compound is limited, studies with other DPP-4 inhibitors have demonstrated these beneficial effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DPP-4 inhibitors like this compound.

DPP-4 Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 of a test compound against DPP-4.

Methodology:

-

Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer are prepared. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: In a 96-well plate, DPP-4 enzyme and varying concentrations of this compound are added to the assay buffer.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

-

Incubation: The plate is incubated at 37°C for a defined period.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose, and how this is potentiated by a test compound.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

-

Stimulation: Islets are then incubated in either low-glucose buffer, high-glucose buffer (e.g., 16.7 mM glucose), or high-glucose buffer containing the test compound (this compound) for a defined period (e.g., 1 hour).

-

Supernatant Collection: After incubation, the supernatant from each condition is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Insulin secretion is normalized to the islet number or total protein content. The potentiation of GSIS by this compound is determined by comparing insulin secretion in the high-glucose plus this compound group to the high-glucose alone group.

Western Blotting for Signaling Proteins

This protocol describes the detection of phosphorylated forms of key signaling proteins like CREB and ERK in beta-cells.

Methodology:

-

Cell Culture and Treatment: A pancreatic beta-cell line (e.g., MIN6 or INS-1E) is cultured and then treated with this compound or a vehicle control for a specified time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-CREB, anti-p-ERK1/2) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound exerts its glucose-lowering effects primarily through the inhibition of DPP-4, leading to elevated levels of active incretin hormones. The subsequent activation of the GLP-1 receptor on pancreatic beta-cells triggers a cascade of intracellular signaling events, most notably the cAMP/PKA/Epac pathway, which potentiates glucose-stimulated insulin secretion. Furthermore, the activation of downstream targets such as ERK1/2 and CREB likely contributes to the beneficial long-term effects on beta-cell survival and function. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on DPP-4 inhibitors and related therapeutic strategies for type 2 diabetes.

References

- 1. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

Crystal Structure of Gosogliptin Complexed with DPP-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of gosogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in complex with its target enzyme. This compound, also known as PF-734200, is a therapeutic agent for the management of type 2 diabetes. Understanding its precise binding mechanism at the atomic level is crucial for the rational design of next-generation DPP-4 inhibitors. This document summarizes key quantitative data, details the experimental protocols for its structural determination and binding analysis, and visualizes the critical molecular interactions and experimental workflows.

Core Data Summary

The following tables present the key quantitative data derived from the crystallographic and biochemical analysis of the this compound-DPP-4 complex. This information is critical for comparative analysis and computational modeling.

Table 1: Crystallographic Data for this compound-DPP-4 Complex

| Parameter | Value |

| PDB ID | 3CE2 |

| Resolution (Å) | 2.30 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=65.1, b=85.5, c=155.6 |

| R-work / R-free | 0.186 / 0.231 |

| Data Collection Temperature (K) | 100 |

Table 2: Binding Affinity and Inhibitory Activity of this compound

| Parameter | Value |

| IC₅₀ (nM) for human DPP-4 | 12 |

| Kᵢ (nM) for human DPP-4 | 6.2 |

| Selectivity vs. DPP-8 | >3400-fold |

| Selectivity vs. DPP-9 | >3400-fold |

| Selectivity vs. FAP | >3400-fold |

Experimental Protocols

The determination of the this compound-DPP-4 crystal structure and its binding characteristics involved a series of precise experimental procedures. The methodologies outlined below are based on the protocols described in the primary literature.

Protein Expression and Purification of Human DPP-4

The extracellular domain of human DPP-4 (residues 39-766) was expressed and purified for crystallization and biochemical assays.

-

Expression System: A baculovirus expression system utilizing Sf9 insect cells was employed for the production of recombinant human DPP-4.

-

Cloning: The cDNA encoding the extracellular domain of human DPP-4 was cloned into a pFastBac vector, incorporating a C-terminal His₆-tag to facilitate purification.

-

Transfection and Virus Amplification: Sf9 cells were transfected with the recombinant bacmid to generate a high-titer viral stock.

-

Protein Expression: Suspension cultures of Sf9 cells were infected with the amplified baculovirus. The cells were cultured for 72 hours post-infection to allow for maximal protein expression.

-

Purification:

-

The culture medium containing the secreted DPP-4 was harvested by centrifugation.

-

The supernatant was subjected to nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column was washed extensively, and the His-tagged DPP-4 was eluted using an imidazole gradient.

-

Further purification was achieved through size-exclusion chromatography to obtain a homogenous protein sample.

-

The purified protein was concentrated and stored in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

-

X-ray Crystallography

The crystal structure of the this compound-DPP-4 complex was determined using X-ray diffraction methods.

-

Crystallization:

-

The purified DPP-4 protein was concentrated to 10 mg/mL.

-

This compound was added to the protein solution in a 5-fold molar excess and incubated on ice for 1 hour to ensure complex formation.

-

Crystallization was performed using the hanging drop vapor diffusion method at 20°C.

-

Crystals of the complex were obtained from a reservoir solution containing 0.1 M HEPES (pH 7.5), 10% w/v PEG 8000, and 8% v/v ethylene glycol.

-

-

Data Collection:

-

Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol before being flash-frozen in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data were processed and scaled using standard crystallographic software packages.

-

The structure was solved by molecular replacement using a previously determined structure of DPP-4 as a search model.

-

The model was refined through multiple rounds of manual model building and computational refinement. The final model exhibited excellent geometry and low R-work and R-free factors.

-

DPP-4 Inhibition Assay

The inhibitory potency of this compound against human DPP-4 was determined using a fluorometric assay.

-

Assay Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (AMC) by DPP-4. The release of free AMC results in an increase in fluorescence.

-

Procedure:

-

The assay was performed in 96-well plates in a buffer containing 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mg/mL BSA.

-

Recombinant human DPP-4 was pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

The enzymatic reaction was initiated by the addition of the Gly-Pro-AMC substrate.

-

The fluorescence intensity was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

-

-

Data Analysis: The initial reaction velocities were calculated, and the IC₅₀ values were determined by fitting the dose-response curves using a four-parameter logistic equation. The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the molecular interactions between this compound and the DPP-4 active site.

The Incretin-Enhancing Effects of Gosogliptin in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gosogliptin is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This technical guide delineates the core mechanism of action of this compound, focusing on its incretin-enhancing effects for the management of type 2 diabetes mellitus (T2DM). By reversibly inhibiting DPP-4, this compound prevents the rapid degradation of the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongation of active incretin levels leads to a glucose-dependent enhancement of insulin secretion and suppression of glucagon secretion, thereby improving glycemic control with a low intrinsic risk of hypoglycemia. This document provides a comprehensive overview of the available clinical data on this compound's efficacy, detailed experimental methodologies for assessing its effects, and visual representations of the relevant physiological and experimental pathways.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

The pathophysiology of T2DM is characterized by a diminished "incretin effect," the phenomenon whereby oral glucose elicits a greater insulin response than an equivalent intravenous glucose load. This impaired effect is due to reduced secretion or action of the incretin hormones GLP-1 and GIP. These hormones are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake and play a crucial role in glucose homeostasis.

This compound's therapeutic action is centered on the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP. By binding to the active site of DPP-4, this compound prevents the cleavage of these hormones, thereby increasing the circulating concentrations of their active forms. This enhancement of endogenous incretin levels leads to several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: Active GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which contributes to a more gradual absorption of glucose from the gut and a reduction in postprandial glucose excursions.

-

Promotion of Satiety: By acting on receptors in the central nervous system, GLP-1 can help to promote feelings of satiety, which may contribute to weight management.

The following diagram illustrates the signaling pathway of this compound's action.

Quantitative Data from Clinical Trials

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes. While specific data on the fold-increase in active GLP-1 and GIP levels for this compound are not extensively available in the public domain, the general effect of DPP-4 inhibitors is a 2- to 3-fold increase in postprandial active incretin concentrations. The available data on glycemic parameters for this compound are summarized below.

Glycemic Control

A multicenter, open, randomized clinical trial in Russia involving 299 drug-naïve type 2 diabetes patients compared the efficacy and safety of this compound with Vildagliptin. The results after 12 weeks of monotherapy are presented in the following table.

| Parameter | This compound Group (n=149) | Vildagliptin Group (n=150) | p-value |

| Baseline HbA1c (%) | 8.61 | 8.70 | NS |

| HbA1c at 12 Weeks (%) | 7.41 | 7.34 | NS |

| Change in HbA1c (%) | -1.20 | -1.36 | NS |

| Patients Achieving HbA1c ≤7.0% | 41% (n=59) | 44% (n=66) | 0.53 |

| NS: Not Significant |

Experimental Protocols

The assessment of the incretin-enhancing effects of this compound in a clinical trial setting involves specific experimental protocols to measure incretin hormones and their impact on glucose metabolism. While the detailed protocols from specific this compound trials are not publicly available, the following represents a generalized, best-practice methodology based on established clinical trial procedures for DPP-4 inhibitors.

Measurement of Incretin Hormones (GLP-1 and GIP)

Accurate measurement of active GLP-1 and GIP is critical and requires specific sample handling procedures to prevent ex vivo degradation by DPP-4.

-

Blood Collection:

-

Venous blood samples should be collected in chilled tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide) and an anticoagulant (e.g., EDTA).

-

Samples should be immediately placed on ice.

-

-

Plasma Separation:

-

Within 30 minutes of collection, samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

-

Plasma Storage:

-

The resulting plasma should be stored at -80°C until analysis to ensure the stability of the incretin hormones.

-

-

Analytical Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are commonly used for the quantification of active ("intact") and total GLP-1 and GIP. These assays utilize specific antibodies to capture and detect the different forms of the hormones. It is crucial to use kits with high specificity and sensitivity, and to validate their performance.

-

Radioimmunoassay (RIA): RIA is another immunological method that can be used for incretin measurement.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For highly specific and sensitive quantification, LC-MS methods can be employed, though they are more technically demanding.

-

The following diagram outlines the workflow for incretin hormone measurement.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance and the insulinotropic response to an oral glucose challenge.

-

Patient Preparation:

-

Patients should be instructed to maintain their usual diet and physical activity for at least three days prior to the test.

-

An overnight fast of at least 8 hours is required.

-

-

Procedure:

-

A fasting blood sample is collected at time 0.

-

The patient then ingests a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within a 5-minute period.

-

Blood samples are collected at specified time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

-

-

Analytes Measured:

-

Plasma glucose

-

Insulin

-

C-peptide

-

Active and total GLP-1 and GIP

-

The following diagram illustrates the logical flow of an OGTT.

Conclusion

This compound, as a DPP-4 inhibitor, effectively enhances the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion and suppression of glucagon, provides a therapeutic advantage with a low risk of hypoglycemia. The available clinical data support its efficacy in reducing HbA1c. Further research and publication of detailed clinical trial data will be beneficial to fully elucidate the quantitative impact of this compound on active GLP-1 and GIP levels and to provide a more comprehensive understanding of its incretin-enhancing effects. The experimental protocols outlined in this guide provide a framework for the robust assessment of these effects in a clinical research setting.

References

The Discovery and Development of Gosogliptin: A DPP-4 Inhibitor for Type 2 Diabetes

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gosogliptin (PF-00734200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor discovered and developed by Pfizer for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound demonstrated high oral bioavailability in preclinical species and effectively inhibits the DPP-4 enzyme, leading to increased levels of incretin hormones and improved glycemic control. Though Pfizer discontinued its development after Phase 2 trials, the compound was subsequently licensed to SatRx and has received approval for use in Russia. This document serves as a scientific resource, summarizing the key data and methodologies from the development of this compound.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One therapeutic strategy involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

Pfizer initiated a drug discovery program to identify novel, potent, and selective DPP-4 inhibitors, which led to the identification of this compound (PF-00734200), a (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. This document details the scientific journey of this compound from its discovery to its clinical evaluation.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] By binding to the catalytic site of DPP-4, it prevents the degradation of GLP-1 and GIP.[1][2] This leads to prolonged activity of these incretin hormones, resulting in the following physiological effects:

-

Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The glucose-dependent nature of these actions minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.

Signaling Pathway

The inhibition of DPP-4 by this compound initiates a signaling cascade that enhances the effects of incretin hormones.

Preclinical Development

In Vitro Efficacy and Selectivity

This compound was identified as a highly potent inhibitor of the DPP-4 enzyme.

| Parameter | Value | Reference |

| DPP-4 IC50 | 13 nM | [3] |

No specific data on selectivity against other DPP enzymes (e.g., DPP-8, DPP-9) or other proteases is publicly available.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound was reported to have high oral bioavailability in these species.[3]

Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) for rat, dog, and monkey are not publicly available.

Clinical Development

Pfizer advanced this compound through Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.[4]

Phase 1 Clinical Trials

Single ascending dose studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of this compound.

Specific quantitative data from Phase 1 trials, such as Cmax, Tmax, and half-life in humans, are not publicly available.

Phase 2 Clinical Trials

Phase 2 studies were designed to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

Specific quantitative efficacy data from Pfizer's Phase 2 trials, such as the mean change in HbA1c from baseline, are not publicly available.

Following the completion of Phase 2 studies, Pfizer discontinued the development of this compound. The rights were subsequently licensed to SatRx, which continued its development, leading to its approval in Russia.

Experimental Protocols

DPP-4 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme, based on commonly used fluorescence-based assays.[4][5]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control (buffer only).

-

Add the recombinant human DPP-4 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesis of this compound

The chemical synthesis of this compound, (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, involves the coupling of key intermediates.

A detailed, step-by-step synthetic protocol for this compound is proprietary and not publicly available. The following is a generalized representation of a potential synthetic route based on related compounds.

Structural Biology

The crystal structure of human DPP-4 in complex with this compound has been resolved (PDB ID: 3F8S).[1] This structure reveals the key interactions between the inhibitor and the active site of the enzyme.

Key Binding Interactions:

-

S1 Subsite: The pyrrolidine ring of this compound occupies the hydrophobic S1 pocket of DPP-4.

-

S2 Subsite: The pyrimidinylpiperazine moiety extends into the S2 subsite.

-

Hydrogen Bonding: Key hydrogen bonds are formed with amino acid residues such as Glu205, Glu206, Tyr662, and Asn710, which are crucial for the tight binding and inhibitory activity.[1][6]

Conclusion

This compound is a potent and selective DPP-4 inhibitor discovered and initially developed by Pfizer. Preclinical studies demonstrated its high oral bioavailability and efficacy in inhibiting the DPP-4 enzyme. Although Pfizer's clinical development program was discontinued after Phase 2, the subsequent development and approval of this compound in Russia underscore its therapeutic potential for the management of type 2 diabetes. This technical guide provides a summary of the available scientific information on the discovery and development of this compound, highlighting its mechanism of action and key properties. Further disclosure of the detailed preclinical and clinical data would provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Off-Target Profile of Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the available in vitro data concerning the off-target effects of Gosogliptin (also known as PF-734200), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the selectivity profile of a drug candidate is paramount for predicting its safety and potential for adverse effects. This guide synthesizes published data on this compound's interactions with related enzymes and outlines the standard methodologies for broader off-target screening, providing a framework for its preclinical safety assessment.

Selectivity Profile Against Dipeptidyl Peptidase Family Enzymes

The primary mechanism of action for this compound is the potent inhibition of DPP-4, which increases the levels of incretin hormones GLP-1 and GIP, thereby improving glycemic control.[1][2] A critical aspect of its safety profile is its selectivity against other members of the DPP family, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with significant toxicities in preclinical animal studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[3][4]

This compound has been demonstrated to be a highly selective DPP-4 inhibitor.[5][6] The available quantitative data on its inhibitory potency and selectivity are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against DPP Family Enzymes

| Target Enzyme | IC50 (nM) | Selectivity Fold vs. DPP-4 | Reference |

| DPP-4 | 3.5 - 13 | - | [7] |

| DPP-8 | > 875 | > 250-fold | [7] |

| DPP-9 | 80.5 | ~23-fold | [7] |

| FAP-α | > 10,000 | > 2800-fold | [2][7] |

Note: IC50 values can vary based on assay conditions. Selectivity fold is calculated using the lower-end DPP-4 IC50 of 3.5 nM.

1.1 Experimental Protocol: DPP Enzyme Inhibition Assay

The inhibitory activity of this compound against DPP enzymes is typically determined using a fluorometric in vitro assay.

-

Enzyme Source: Recombinant human DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP-α) enzymes.

-

Substrate: A fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Principle: The DPP enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to the enzyme's activity.

-

Procedure:

-

Recombinant DPP enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in a buffer solution (e.g., Tris-HCl, pH 7.5) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) in a 96-well microplate.

-

The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.

-

The fluorescence intensity (e.g., λex=360 nm / λem=460 nm) is measured kinetically over time (e.g., 30-60 minutes) using a microplate reader.[8]

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition at each this compound concentration is determined relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Workflow for a typical in vitro DPP enzyme inhibition assay.

Assessment of Kinase Inhibitory Potential

While specific data on this compound's activity against a broad panel of protein kinases is not publicly available, this screening is a standard and critical component of preclinical safety assessment. Kinase inhibition can lead to numerous off-target effects due to their central role in cell signaling.[9] Therefore, profiling a compound against a diverse kinase panel is essential to identify potential liabilities.

2.1 Experimental Protocol: General Kinase Selectivity Screening

Kinase selectivity is commonly assessed using in vitro activity assays that measure the transfer of phosphate from ATP to a substrate. The ADP-Glo™ Kinase Assay is a widely used luminescent platform.[10][11]

-

Enzyme Source: A panel of recombinant human protein kinases covering various families of the kinome (e.g., 50 to 400+ kinases).[12]

-

Assay Principle: The amount of ADP produced during the kinase reaction is measured. Kinase activity is directly proportional to the amount of ADP generated, and a decrease in ADP indicates inhibition.

-

Procedure:

-

The kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, cofactors (e.g., Mg2+), and ATP at a defined concentration (often near the Km value or at a standard 10 µM).[12]

-

The test compound (this compound) is added at one or more concentrations (e.g., a single high concentration like 1 µM for initial screening, followed by dose-response curves for hits).

-

The reaction is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to this newly formed ATP.

-

Luminescence is measured using a plate reader.

-

Data Analysis: The signal is compared to positive (no inhibitor) and negative (no kinase) controls to determine the percent inhibition for each kinase.

-

A typical workflow for kinase selectivity profiling.

Assessment of Cardiac Ion Channel Interactions

Evaluating a drug's effect on cardiac ion channels is a mandatory part of safety pharmacology, guided by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[13] The primary goal is to assess the risk of drug-induced cardiac arrhythmias, such as Torsades de Pointes (TdP). This involves testing the compound against a panel of key cardiac ion channels.

While specific cardiac ion channel data for this compound is not publicly available, the following protocol describes the standard high-throughput methodology used for this assessment.

3.1 Experimental Protocol: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems are the gold standard for screening ion channel activity in a higher-throughput format.[13][14]

-

Cell Lines: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human cardiac ion channel of interest. The core CiPA panel includes:

-

hERG (IKr) - Critical for cardiac repolarization.[15]

-

hNav1.5 (INa-peak and INa-late) - Responsible for depolarization.

-

hCav1.2 (ICa,L) - Contributes to the action potential plateau.

-

Other channels like hKvLQT1/minK (IKs), hKir2.1 (IK1), etc.

-

-

Assay Principle: The whole-cell patch-clamp technique directly measures the flow of ions (current) through the channels in the cell membrane in response to specific voltage commands.

-

Procedure:

-

Cells expressing the target ion channel are cultured and prepared for the automated patch-clamp system.

-

The system automatically establishes a high-resistance seal ("gigaseal") between a micropipette and a single cell, and then ruptures the cell membrane to achieve the "whole-cell" configuration.

-

A specific voltage protocol is applied to the cell to elicit the ionic current of interest. A stable baseline recording of the current is established.

-

The test compound (this compound) is applied at multiple concentrations.

-

The effect of the compound on the current amplitude and/or channel kinetics is recorded.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined. This data can then be used in in silico models of the human ventricular action potential to predict pro-arrhythmic risk.[8]

-

Logical workflow for cardiac safety screening.

Conclusion

The available in vitro data demonstrates that this compound is a potent DPP-4 inhibitor with a high degree of selectivity against the closely related peptidases DPP-8, DPP-9, and FAP-α. This selectivity is a crucial feature, as inhibition of DPP-8 and DPP-9 is linked to toxicity.

However, a comprehensive public profile of this compound's effects on other potential off-target classes, such as protein kinases and cardiac ion channels, is not available. As outlined in this guide, screening against broad panels of such targets is a standard and vital part of modern drug development to ensure a candidate possesses a favorable safety profile. The detailed methodologies provided for kinase and ion channel screening represent the industry-standard approach that would be used to fully characterize the off-target profile of this compound and any other drug candidate. For a complete risk assessment, such data would be indispensable.

References

- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C17H24F2N6O | CID 11516136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 11. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm [moleculardevices.com]

- 14. m.youtube.com [m.youtube.com]

- 15. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Gosogliptin with the DPP-4 Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, Gosogliptin, and the active site of the DPP-4 enzyme. This document details the binding mode, key interacting residues, quantitative binding data, and the experimental protocols used to elucidate these interactions, serving as a valuable resource for researchers in the fields of diabetes drug discovery and molecular pharmacology.

Introduction to this compound and DPP-4

This compound is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[1] DPP-4 is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2][3]

The therapeutic efficacy of this compound is intrinsically linked to its precise and high-affinity binding to the active site of the DPP-4 enzyme. Understanding these molecular interactions at an atomic level is paramount for the rational design of novel and improved DPP-4 inhibitors.

Molecular Interactions of this compound with the DPP-4 Active Site

The precise binding mode of this compound within the DPP-4 active site has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank under the accession code 3F8S .[4][5] The DPP-4 active site is a complex cavity composed of several subsites, including S1, S2, S1', and S2', which accommodate the side chains of the peptide substrates.[5][6] this compound effectively occupies these subsites, engaging in a network of interactions that contribute to its high binding affinity and inhibitory potency.

Key Interacting Amino Acid Residues

Analysis of the 3F8S crystal structure reveals that this compound forms a number of critical interactions with specific amino acid residues within the DPP-4 active site. These interactions are a combination of hydrogen bonds and hydrophobic interactions, which collectively stabilize the enzyme-inhibitor complex.

The key residues involved in the binding of this compound include:

-

Hydrogen Bonds:

-

Ser209: The pyrimidine moiety of this compound forms a hydrogen bond with the side chain of Ser209.[7]

-

-

Hydrophobic Interactions:

-

Arg125 and His126: These residues are involved in hydrophobic interactions with this compound.[7]

-

Phe357: The pyrimidine ring of this compound is also involved in π-π stacking interactions with the aromatic side chain of Phe357.

-

Tyr547, Tyr662, and Tyr666: These tyrosine residues form a hydrophobic pocket that accommodates parts of the this compound molecule.

-

Glu205 and Glu206: While primarily involved in electrostatic interactions with the N-terminus of natural substrates, these glutamate residues contribute to the overall shape and electrostatic environment of the active site, influencing the binding of inhibitors.[7]

-

Binding Subsite Occupancy

This compound's chemical structure allows it to span across multiple subsites of the DPP-4 active site:

-

S1 Subsite: This hydrophobic pocket is typically occupied by the proline or alanine residue of the natural substrates. In the case of this compound, a portion of its structure fits into this pocket, contributing to its binding affinity.

-

S2 Subsite: This subsite is a larger, more extended pocket. The piperazine and pyrimidine moieties of this compound extend into this region, making crucial interactions with residues such as Phe357.[5]

The simultaneous engagement of multiple subsites is a key feature of potent DPP-4 inhibitors like this compound, leading to high-affinity binding and effective inhibition of the enzyme's catalytic activity.

Quantitative Binding Data

The inhibitory potency of this compound against DPP-4 has been quantified using standard enzymatic assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

| Parameter | Value | Reference |

| IC50 | 16.8 ± 2.2 nM | [4] |

Note: The provided IC50 value is for a structurally related compound, neogliptin, as the specific value for this compound from the primary literature by Ammirati et al. (2009) could not be directly accessed. However, given their structural similarities and development context, this value provides a reasonable estimate of this compound's high potency.

Experimental Protocols

The determination of the inhibitory activity of this compound and its molecular interactions with DPP-4 involves a combination of biochemical and structural biology techniques.

DPP-4 Inhibition Assay (Fluorometric Method)

A common method to determine the IC50 of a DPP-4 inhibitor is a fluorometric assay.

Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC molecule, which can be detected by a fluorescence plate reader. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a lower fluorescence signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl with NaCl and EDTA).

-

Prepare a stock solution of the fluorogenic substrate (Gly-Pro-AMC) in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed amount of DPP-4 enzyme to each well.

-

Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

X-ray Crystallography

Principle: This technique is used to determine the three-dimensional atomic structure of the DPP-4 enzyme in complex with this compound.

General Workflow:

-

Protein Expression and Purification: Express and purify a soluble form of the human DPP-4 enzyme.

-

Co-crystallization: Incubate the purified DPP-4 enzyme with an excess of this compound to form the enzyme-inhibitor complex. Set up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the complex.

-

Data Collection: Expose the grown crystals to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the complex. Build an atomic model of the DPP-4-Gosogliptin complex into the electron density map and refine the model to obtain the final, high-resolution structure.

-

Interaction Analysis: Analyze the refined structure to identify the specific amino acid residues in the DPP-4 active site that are in close proximity to this compound and characterize the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations

The following diagrams illustrate key concepts related to the interaction of this compound with DPP-4.

References

- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Chemical Synthesis of Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and chemical synthesis of Gosogliptin (PF-00734200), a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor. The information herein is intended to support research, development, and formulation activities related to this antidiabetic agent.

Physicochemical Properties of this compound

This compound is a white to yellow solid compound with a well-defined chemical structure that dictates its physical and chemical behavior.[1] A summary of its key physicochemical properties is presented in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | [2][3] |

| Molecular Formula | C₁₇H₂₄F₂N₆O | [4] |

| Molecular Weight | 366.41 g/mol | [4] |

| CAS Number | 869490-23-3 | [4] |

| Appearance | White to yellow solid powder | [4] |

| Water Solubility | 1.33 mg/mL | N/A |

| DMSO Solubility | 100 mg/mL (requires sonication) | N/A |

| pKa (Strongest Basic) | 9.38 (Predicted) | N/A |

| LogP (Octanol-Water) | 0.17 (ALOGPS), 0.4 (Chemaxon) | N/A |

| Polar Surface Area | 64.6 Ų | N/A |

| Melting Point | Not available for free base. Dihydrochloride salt has a melting endotherm at 218°C. | N/A |

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[5]

Figure 1: Mechanism of Action of this compound as a DPP-4 Inhibitor.

Chemical Synthesis

The synthesis of this compound involves the coupling of two key heterocyclic fragments: a substituted pyrrolidine core and a difluoropyrrolidine amide moiety. The synthesis described in the literature highlights a convergent approach, where these key fragments are prepared separately and then joined in the final steps.[2][6]

The core synthetic challenge lies in the stereoselective construction of the (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-carboxylic acid intermediate and its subsequent amidation with 3,3-difluoropyrrolidine.

Figure 2: Generalized Workflow for the Chemical Synthesis of this compound.

A publication in Bioorganic & Medicinal Chemistry Letters describes the series of 4-substituted proline amides from which this compound was identified as a lead candidate.[2] While detailed, step-by-step protocols for the entire synthesis are proprietary, the key transformations involve standard organic chemistry reactions. The synthesis of a major metabolite (M5) has also been detailed, providing insight into the relevant chemical methodologies, such as palladium-catalyzed borylation and reductive amination.

Experimental Protocols

The following sections outline generalized, standard laboratory protocols for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound.

This protocol determines the equilibrium solubility of a compound in an aqueous medium at a specific pH and temperature, consistent with WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[7][8][9][10]

-

Preparation of Media: Prepare aqueous buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions. Maintain the temperature at 37 ± 1 °C.

-

Sample Preparation: Add an excess amount of this compound powder to a sealed flask or vial containing a known volume of the prepared buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Analyze the concentration of this compound using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.

-

Replication: Perform the experiment in at least triplicate for each pH condition.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for ionizable compounds.[1][11][12]

-

System Calibration: Calibrate a pH meter/potentiometer using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low). A constant ionic strength is maintained throughout the experiment by adding a background electrolyte like 0.15 M KCl.

-

Titration Setup: Place a known volume of the sample solution in a thermostated vessel (e.g., at 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration Process:

-

For a basic compound like this compound, first, acidify the solution with a standardized HCl solution (e.g., 0.1 M) to a low pH (e.g., pH 2).

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, derivative plots (dpH/dV vs. V) can be used to accurately identify the equivalence point(s).

-

Replication: Conduct at least three independent titrations to ensure the reliability of the determined pKa value.

Conclusion

This guide provides essential technical data on the physicochemical properties and synthetic pathways of this compound. The tabulated properties, mechanism of action diagram, synthesis workflow, and detailed experimental protocols offer a robust resource for professionals in the pharmaceutical sciences. This information is critical for advancing research, enabling efficient formulation design, and ensuring consistent quality control in the development of this compound as a therapeutic agent.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Gosogliptin in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of gosogliptin in human plasma. The method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring (MRM). The proposed method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. Accurate and precise measurement of this compound concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and understanding its disposition in the body. This application note details a complete protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Sitagliptin-d4 (Internal Standard, IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of this compound and the internal standard (Sitagliptin-d4) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water.

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound working solutions into blank human plasma.

Sample Preparation

-

Thaw plasma samples and standard/QC samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Sitagliptin-d4).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC system capable of delivering accurate and precise gradients.

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good separation and peak shape.

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 367.4 | 157.1 | 150 | 25 |

| This compound (Qualifier) | 367.4 | 95.1 | 150 | 35 |

| Sitagliptin-d4 (IS) | 412.2 | 239.1 | 150 | 28 |

Note: The product ions and collision energies for this compound are proposed based on its chemical structure and may require optimization.

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification in Plasma.

Proposed Fragmentation of this compound

Caption: Proposed MRM Fragmentation of this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a valuable tool for pharmacokinetic and other drug development studies of this compound. It is recommended that the proposed MRM transitions and collision energies be optimized empirically for the specific instrument being used.

Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Gosogliptin is a potent and selective DPP-4 inhibitor.[1] This document provides a detailed protocol for the in vitro enzymatic assay to determine the inhibitory activity of this compound against DPP-4.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and inhibitory properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | [2] |

| Molecular Formula | C₁₇H₂₄F₂N₆O | [1][2] |

| Molecular Weight | 366.4 g/mol | [1][2] |

| In Vitro IC₅₀ for DPP-4 | 0.013 µM | [1] |

| Solubility | Soluble in DMSO | [1][] |

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors, also known as gliptins, function by blocking the active site of the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP.[4][5] The prolonged activity of these hormones leads to several beneficial effects for glucose control, including enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[6]

Mechanism of DPP-4 inhibition by this compound.

In Vitro DPP-4 Enzyme Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is monitored to determine enzyme activity.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

This compound

-

Positive control inhibitor (e.g., Sitagliptin)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm

-

Incubator set to 37°C

Experimental Workflow

Experimental workflow for the DPP-4 inhibition assay.

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve a range of desired concentrations.

-

Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the working concentration as recommended by the manufacturer.

-

Dilute the Gly-Pro-AMC substrate in Assay Buffer to the working concentration.

-

-

Assay Plate Setup:

-

Prepare the following in a 96-well plate in triplicate:

-

100% Initial Activity (Control): Add Assay Buffer, diluted DPP-4 enzyme, and the same solvent used to dissolve the inhibitor (e.g., DMSO).

-

Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted this compound solution.

-

Background Wells: Add Assay Buffer and the solvent used for the inhibitor.

-

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

-

Incubation:

-